N-Cbz-D-phe-phe-gly
Description
Contextualization within Peptide Chemistry and Supramolecular Science
N-Cbz-D-Phe-Phe-Gly, systematically named N-[(Phenylmethoxy)carbonyl]-D-phenylalanyl-L-phenylalanylglycine, is a well-defined entity within the broader field of peptide chemistry. chemicalbook.com The synthesis of such peptides involves the formation of amide bonds between amino acids, with the Cbz group serving as a crucial protecting group for the N-terminus of the D-phenylalanine residue. This protection strategy is a classic method in peptide synthesis, preventing unwanted side reactions during the coupling of amino acid residues. mdpi.com
The presence of two phenylalanine residues (Phe-Phe) is particularly noteworthy from a supramolecular science perspective. The Phe-Phe motif is a well-established driver of molecular self-assembly, capable of forming a variety of ordered nanostructures, including nanotubes, nanofibers, and hydrogels, through non-covalent interactions like π-π stacking of the aromatic rings. mdpi.comnih.gov The specific stereochemistry of this compound, with one D- and one L-phenylalanine, influences its three-dimensional conformation and subsequent self-assembly properties. The Cbz group itself, being aromatic, can also participate in these π-π stacking interactions, further modulating the peptide's behavior. researchgate.net While many Phe-Phe containing peptides are known to form hydrogels and other self-assembled materials, the primary focus of research on this compound has been its interaction with biological membranes, a key aspect of supramolecular chemistry involving lipid assemblies. mdpi.comnih.gov
Significance of this compound as a Model Peptide System
This compound, often abbreviated as ZfFG in scientific literature, has gained prominence as a model peptide system, primarily for studying the inhibition of membrane fusion. nih.govnih.gov Its ability to act as a potent inhibitor of viral replication by interfering with the fusion of viral and cellular membranes has made it a subject of intense investigation. chemicalbook.com
The value of ZfFG as a model system lies in its relatively simple, well-defined structure that allows researchers to probe the fundamental molecular interactions that govern complex biological processes. By studying how this peptide interacts with and alters the properties of lipid bilayers, scientists can gain insights into the mechanisms of membrane fusion, a process central to virology, cell biology, and drug delivery. Multinuclear magnetic resonance (NMR) studies, for example, have utilized isotopically labeled ZfFG to precisely map its location and dynamic behavior within phospholipid membranes. nih.gov These studies have revealed that the peptide resides at the membrane surface, where it can disrupt the organization of lipid molecules. nih.govnih.gov
Overview of Key Academic Research Domains for this compound
The research applications of this compound are concentrated in several key academic domains:
Virology and Anti-viral Research: The primary and most extensively studied application of this peptide is as a fusion inhibitory peptide. It has been shown to be a potent inhibitor of virus replication by preventing the membrane fusion activity of viral glycoproteins. chemicalbook.com This has made it a valuable tool for dissecting the mechanisms of viral entry into host cells.
Membrane Biophysics: this compound is widely used to investigate peptide-lipid interactions and the physical chemistry of biological membranes. Research in this area focuses on how the peptide influences the conformation of phospholipids, the stability of lipid bilayers, and the formation of non-bilayer lipid phases. mdpi.comamericanchemicalsuppliers.com These studies are crucial for understanding how membrane structure and function can be modulated by external agents.
Supramolecular Chemistry and Materials Science: While less explored than its membrane activities, the self-assembly properties of peptides containing the Phe-Phe motif place this compound within the interest of materials science. The principles governing its interaction with lipids can inform the design of new biomaterials and drug delivery systems that target or are composed of lipid assemblies. mdpi.comnih.gov The study of how N-terminal modifications like the Cbz group affect self-assembly is an active area of research. researchgate.net
Detailed Research Findings
Research on this compound has yielded specific and quantitative data regarding its interaction with lipid membranes. A pivotal study using multinuclear magnetic resonance (NMR) provided detailed insights into the peptide's behavior when bound to a phosphatidylcholine bilayer. nih.gov
One of the key findings was the determination of the acidity constant (pKa) of the terminal carboxyl group of the glycine (B1666218) residue. When the peptide is bound to the lipid bilayer, its local environment is altered, which in turn affects the pKa. This is a critical parameter as the protonation state of the carboxyl group governs the peptide's effectiveness in destabilizing highly curved phospholipid structures, a key step in its fusion inhibition mechanism. nih.gov
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C28H29N3O6 | chemicalbook.com |
| Molecular Weight | 503.55 g/mol | chemicalbook.com |
| CAS Number | 75539-79-6 | chemicalbook.com |
| Appearance | White to off-white solid | chemicalbook.com |
| Finding | Experimental Detail | Significance | Reference |
|---|---|---|---|
| pKa of Glycine Carboxyl (Membrane-Bound) | Determined to be 3.6 via 13C-NMR of isotopically labeled peptide in a phosphatidylcholine bilayer. | Indicates the carboxyl group is in a specific environment at the membrane surface. | nih.gov |
| Regulation of Activity by pH | The ability to inhibit the formation of small unilamellar vesicles is governed by a pKa of 3.7. | Demonstrates that the protonation state of the carboxyl group is crucial for its anti-fusion activity. | nih.gov |
| Location in Membrane | Paramagnetic relaxation enhancement studies suggest the glycine carboxyl is at or above the surface of the phospholipid bilayer. | Shows the peptide acts at the membrane interface rather than inserting deeply into the hydrophobic core. | nih.gov |
| Effect on Phospholipid Conformation | Causes a significant change in the average orientation of the sn-1 carbonyl of phosphatidylcholine, with no change to the sn-2 carbonyl. | Reveals a specific interaction that alters lipid packing and conformation. | mdpi.com |
| Structural Importance of N-terminal Cbz-group | An analogue with the blocking group on the carboxyl-terminus (fFGOBz) promotes, rather than inhibits, membrane fusion. | Highlights that the position of the carbobenzoxy group is critical for the peptide's function as a fusion inhibitor. | americanchemicalsuppliers.com |
Properties
IUPAC Name |
2-[[3-phenyl-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O6/c32-25(33)18-29-26(34)23(16-20-10-4-1-5-11-20)30-27(35)24(17-21-12-6-2-7-13-21)31-28(36)37-19-22-14-8-3-9-15-22/h1-15,23-24H,16-19H2,(H,29,34)(H,30,35)(H,31,36)(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOSVHOISBSKID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Cbz D Phe Phe Gly and Analogous N Cbz Peptides
General Principles of Peptide Synthesis Applicable to N-Cbz-D-Phe-Phe-Gly
Chemical peptide synthesis is fundamentally a condensation reaction between the carboxyl group of one amino acid and the amino group of another. wikipedia.org To achieve the desired sequence, such as in this compound, protecting groups are essential to prevent unwanted side reactions. wikipedia.org The synthesis traditionally proceeds from the C-terminus to the N-terminus. wikipedia.org The Cbz group, introduced by Bergmann and Zervas in 1932, was the first reversible Nα-protecting group developed for peptide synthesis and remains relevant, particularly in solution-phase strategies. nih.gov
Solid-Phase Peptide Synthesis (SPPS), pioneered by Robert Bruce Merrifield, is the most common method for laboratory-scale peptide synthesis. wikipedia.org The core principle involves covalently attaching the C-terminal amino acid to an insoluble polymer resin, allowing for the stepwise addition of subsequent amino acids. peptide.com Excess reagents and by-products are easily removed by filtration and washing, which simplifies the purification process at each step. wikipedia.org
The general SPPS cycle for synthesizing a peptide like this compound would involve:
Anchoring the first amino acid, Glycine (B1666218) (Gly), to the solid support (resin).
Removing the temporary Nα-protecting group from the anchored Gly.
Coupling the next Nα-protected amino acid, Phenylalanine (Phe), using a suitable activating agent.
Repeating the deprotection and coupling steps with D-Phenylalanine (D-Phe).
Finally, coupling the N-terminal protecting group, in this case, Cbz-D-Phe, although typically the Cbz group is added as the final N-terminal residue (e.g., as Cbz-D-Phe-OH). researchgate.net
Cleaving the completed peptide from the resin and removing any side-chain protecting groups simultaneously. peptide.com
Two primary orthogonal protection schemes are used in SPPS: Boc/Bzl and Fmoc/tBu. wikipedia.org
Boc/Bzl Strategy : This approach uses the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection. The Boc group is removed with acids like trifluoroacetic acid (TFA). wikipedia.org Side-chain protecting groups are typically benzyl-based (Bzl) and are removed at the final cleavage step with strong acids like anhydrous hydrogen fluoride (HF). wikipedia.org The Cbz group is generally not compatible with the final HF cleavage step of Boc-SPPS as it would be removed.
Fmoc/tBu Strategy : This strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection, which is removed using a solution of piperidine in DMF. wikipedia.org The side-chain protecting groups are acid-labile tert-butyl (tBu) derivatives, which are removed during the final cleavage from the resin with TFA. wikipedia.org Synthesizing an N-Cbz protected peptide is more feasible with this method. The peptide chain is assembled using Fmoc-protected amino acids, and for the final coupling step, a Cbz-protected amino acid (e.g., Cbz-D-Phe-OH) is used. The Cbz group is generally stable to the basic conditions used for Fmoc removal and can also be stable to the final TFA cleavage, depending on the specific conditions and the duration of the treatment. researchgate.net
Table 1: Comparison of Major SPPS Strategies
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Nα-Deprotection | Acid (e.g., Trifluoroacetic acid, TFA) | Base (e.g., 20-50% Piperidine in DMF) |
| Side-Chain Protection | Benzyl-based (Bzl) | tert-butyl-based (tBu) |
| Final Cleavage | Strong acid (e.g., HF, TFMSA) | Moderate acid (e.g., TFA) |
| Key Advantage | Historically robust, less aggregation | Milder Nα-deprotection, orthogonal |
| Compatibility with N-Cbz | Generally incompatible due to harsh final cleavage | Feasible, as Cbz group can be stable to final TFA cleavage |
Solution-phase peptide synthesis (SPPS), also known as classical synthesis, predates solid-phase methods. wikipedia.org While it has been largely superseded by SPPS for research purposes, it remains valuable for large-scale industrial production. wikipedia.org In this approach, all reactions, including coupling and deprotection, are carried out in a homogeneous solution, and the intermediate products must be isolated and purified after each step. acs.org
The synthesis of this compound in solution would typically start with the C-terminal amino acid (Gly), often protected as an ester (e.g., methyl or benzyl (B1604629) ester) to mask its carboxyl group. libretexts.org The sequence is then built by coupling the subsequent amino acids. For instance, Cbz-Phe-OH would be coupled to H-Gly-OMe using a coupling agent. After deprotection of the N-terminus, the next amino acid, Cbz-D-Phe-OH, would be coupled. The process involves cycles of coupling and deprotection, with purification required at each stage. nih.gov
Key components of this approach include:
Protecting Groups : The Cbz group is a classic N-terminal protecting group for solution-phase synthesis. nih.gov Carboxyl groups are often protected as esters. libretexts.org
Coupling Reagents : These reagents activate the carboxyl group of the incoming amino acid to facilitate peptide bond formation. Common reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC). libretexts.orgmdpi.com Additives such as 1-hydroxybenzotriazole (HOBt) are often used to improve reaction rates and suppress racemization. nih.gov
A simplified repetitive solution-phase peptide synthesis (RSPS) has been developed to streamline this process, using superstoichiometric amounts of activated amino acids to drive reactions to completion and simplifying the isolation of intermediates without chromatography. acs.org
Table 2: Common Coupling Reagents in Solution-Phase Synthesis
| Reagent | Full Name | By-product | Notes |
| DCC | N,N'-dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Insoluble by-product, removed by filtration. mdpi.com |
| EDC | 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride | Water-soluble urea (B33335) | By-product easily removed by aqueous extraction. libretexts.org |
| HBTU | (O-benzotriazol-1-yl)-N,N,N′,N′- tetramethyluronium hexafluorophosphate | - | Commonly used in both solution and solid-phase synthesis. acs.org |
| TBTU | O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate | - | Used with HOBt to prevent epimerization. nih.gov |
Advanced Chain Elongation Strategies for N-Cbz Protected Peptides
While the C-to-N direction is the traditional route for peptide synthesis, primarily to minimize racemization when using standard carbamate protecting groups, alternative strategies have been developed. nih.gov
Synthesis in the N-to-C direction offers a promising alternative that can improve atom economy and reduce chemical waste from protecting groups and coupling reagents. researchgate.netresearchgate.net This approach is particularly attractive for more sustainable peptide manufacturing. nih.gov Key challenges in N-to-C synthesis have historically been the solubility of amino acids and the risk of epimerization at the activated C-terminal residue of the growing peptide chain. researchgate.net However, modern methods have largely overcome these issues. nih.gov
This strategy is particularly advantageous as it allows for the use of minimally protected amino acids, reducing the number of synthesis and deprotection steps required. researchgate.net
A key innovation enabling efficient N-to-C synthesis is the use of peptide thioacids as reactive intermediates. researchgate.net Peptide thioacids can be generated catalytically and subsequently used in peptide bond formation. researchgate.net This method can be applied to both iterative couplings and the joining of larger peptide fragments (convergent synthesis). researchgate.net The use of thioacids avoids the need for elaborate condensation reagents typically employed in C-to-N synthesis. researchgate.net The thioacid functional group offers orthogonal reactivity compared to standard amino acids, allowing for specific chemical transformations. edepositireland.ie
Following the formation of a peptide thioacid, the peptide bond can be formed through an oxidative process. researchgate.net In one proposed mechanism, the peptide thioacid (PTC) undergoes oxidative dimerization to produce a diacyl disulfide. This intermediate then reacts with an epimerization suppressor, such as a hydroxy-type additive, to form a highly reactive ester. This active ester readily couples with the amino group of the incoming unprotected amino acid to form the new peptide bond with minimal waste. researchgate.net This entire process can be performed under aerobic conditions. researchgate.net This method of forming peptide bonds via the oxidation of amino thioacids can even proceed without any protecting groups, offering a highly efficient and regioselective route to polypeptides. nih.govacs.org
N-to-C Peptide Synthesis Methodologies
Thiopyridyl Ester Activation Strategies
The use of thiopyridyl esters represents a potent method for carboxyl group activation in peptide synthesis. This strategy involves the conversion of the carboxylic acid of an N-Cbz protected amino acid into a more reactive thiopyridyl ester. This active ester can then readily react with the amino group of the incoming amino acid or peptide fragment to form the desired peptide bond. While specific data on the application of this method for this compound is not extensively detailed in publicly available literature, the general principle is well-established for the synthesis of other Cbz-protected peptides.
Acyl Azide Approaches
The acyl azide method is a classic and reliable technique for peptide bond formation known for its low risk of racemization. rsc.orgresearchgate.net The process begins with the conversion of an N-protected amino acid ester to a hydrazide by reacting it with hydrazine. rsc.org The resulting hydrazide is then treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) to form the acyl azide. researchgate.netrsc.org This highly reactive intermediate can then couple with the free amino group of another amino acid or peptide to form the peptide bond. rsc.org This method is particularly advantageous when coupling peptide fragments, as it effectively suppresses the epimerization of the activating residue. rsc.org
A study on the continuous-flow synthesis of peptides demonstrated the successful use of the acyl azide method for preparing various dipeptides with high chiral integrity (<1% epimerization). researchgate.net While this study did not specifically synthesize this compound, it provides a robust protocol that could be adapted for its synthesis.
Protecting Group Chemistry in N-Cbz Peptide Synthesis
Protecting groups are essential tools in peptide synthesis, temporarily masking reactive functional groups to prevent unwanted side reactions during the coupling process. The choice and strategic use of these groups are critical for a successful synthesis.
Role of the Carbobenzoxy (Cbz) Group in N-Terminal Amine Protection
The Carbobenzoxy (Cbz or Z) group is a widely used protecting group for the α-amino group of amino acids. total-synthesis.comwikipedia.org Introduced by Bergmann and Zervas, it played a pivotal role in the advancement of peptide chemistry. total-synthesis.com The Cbz group is typically introduced by reacting the amino acid with benzyl chloroformate under basic conditions. total-synthesis.com
The primary function of the Cbz group is to render the amino group unreactive during the activation of the carboxyl group and the subsequent coupling reaction. It is stable under the conditions required for many coupling reactions but can be readily removed under specific conditions, most commonly through catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst). total-synthesis.comwikipedia.org This process cleaves the benzyl-oxygen bond, releasing toluene and the unstable carbamic acid, which then decarboxylates to yield the free amine. total-synthesis.com Alternative deprotection methods include the use of strong acids, although this is less common. total-synthesis.com
Orthogonal Protecting Group Schemes
In the synthesis of more complex peptides, it is often necessary to protect various functional groups on the amino acid side chains in addition to the N-terminal amine. An orthogonal protecting group strategy is one in which different protecting groups can be removed under distinct conditions without affecting the others. wikipedia.org This allows for the selective deprotection and modification of specific parts of the peptide.
The Cbz group is a valuable component of orthogonal protection schemes because it is stable to the basic conditions used to remove the Fmoc (9-fluorenylmethyloxycarbonyl) group and the acidic conditions used to remove the Boc (tert-butyloxycarbonyl) group. total-synthesis.comwikipedia.org This orthogonality allows for the synthesis of complex peptides where different segments can be deprotected and coupled in a controlled manner. For instance, a peptide fragment with a Cbz-protected N-terminus can be coupled with another fragment whose side chains are protected with acid-labile groups. The Cbz group can then be selectively removed by hydrogenolysis to allow for further elongation of the peptide chain.
| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal to Cbz? |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Yes |
| tert-Butyloxycarbonyl | Boc | Acid (e.g., TFA) | Yes |
| Benzyl | Bzl | Hydrogenolysis/Strong Acid | No |
Diastereoselectivity and Epimerization Control in N-Cbz Peptide Synthesis
Maintaining the stereochemical integrity of the chiral centers in amino acids is paramount during peptide synthesis. Epimerization, the change in configuration at a chiral center, can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired product. peptide.com
The risk of epimerization is particularly high during the activation of the carboxyl group of an N-protected amino acid or peptide. The mechanism often involves the formation of a 5(4H)-oxazolone intermediate, which can readily tautomerize, leading to a loss of stereochemical purity.
Several strategies are employed to minimize epimerization:
Use of Additives: Reagents such as 1-hydroxybenzotriazole (HOBt) and its derivatives are commonly added during the coupling reaction. These additives react with the activated carboxyl group to form an active ester that is less prone to oxazolone formation and subsequent epimerization. peptide.combachem.com The use of copper(II) salts in combination with HOBt has been shown to be highly effective in suppressing epimerization, even in challenging coupling reactions. nih.gov
Choice of Coupling Reagent: Certain coupling reagents are inherently less likely to cause epimerization. For example, phosphonium-based reagents like PyBOP are often preferred over carbodiimides in situations where racemization is a significant concern. bachem.com
Reaction Conditions: Lowering the reaction temperature and using non-polar solvents can also help to reduce the rate of epimerization. u-tokyo.ac.jp
Acyl Azide Method: As mentioned previously, the acyl azide method is well-regarded for its ability to minimize epimerization during fragment coupling. rsc.org
Synthesis of this compound as a Precursor or Research Intermediate
This compound has been utilized as a key intermediate and a tool for studying biological processes. Its synthesis provides a starting point for the creation of more complex molecules and for investigating structure-activity relationships.
One notable application of this compound is as an inhibitor of membrane fusion. nih.gov A study investigating its effects in phospholipid bilayers utilized the synthesized peptide to understand its mechanism of action. nih.gov This research highlights the importance of having access to well-defined synthetic peptides for biophysical studies.
Furthermore, the synthesis of analogues of bioactive peptides often involves the preparation of protected peptide fragments like this compound. For example, in the development of new endomorphin-2 analogues, protected peptide intermediates are synthesized and then modified to explore how structural changes affect their opioid receptor binding and activity. nih.gov The synthetic accessibility of this compound and similar peptides allows for the systematic exploration of the chemical space around a bioactive lead.
The synthesis of tripeptides containing phenylalanine and other amino acids has been described in the literature, often as part of the development of novel bioactive compounds. nih.govnih.gov These synthetic routes typically involve solution-phase peptide coupling methods, where protected amino acids are sequentially coupled to build the desired peptide chain. nih.gov
Enzymatic Interactions and Biochemical Research Applications of N Cbz D Phe Phe Gly
N-Cbz-D-Phe-Phe-Gly as a Substrate or Inhibitor in in Vitro Enzyme Studies
In the context of biochemical research, this compound is primarily characterized as an inhibitor. It is often referred to as a fusion-inhibitory peptide (FIP), which is used in virology studies to prevent virus-induced cell fusion. nih.gov For instance, it has been utilized in research involving the measles virus to block syncytia formation, thereby allowing for the study of other viral processes without the confounding effects of cell fusion. nih.gov This inhibitory action is a key aspect of its application in in vitro settings. While its most documented role is in virology, its peptidic nature suggests potential interactions with a range of proteases and other enzymes that recognize peptide sequences.
In Vitro Enzyme Assays and Kinetic Characterization
The characterization of a peptide's interaction with an enzyme typically involves a series of in vitro assays to determine the nature and kinetics of the interaction. These assays measure enzyme activity in the presence of varying concentrations of the peptide to determine if it acts as a substrate or an inhibitor.
If the peptide is an inhibitor, kinetic studies are performed to determine key parameters such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). The mechanism of inhibition—whether it is competitive, non-competitive, uncompetitive, or mixed—is elucidated by analyzing reaction rates at different substrate and inhibitor concentrations, often using graphical methods like Lineweaver-Burk or Dixon plots. While these are standard methods for characterizing enzyme inhibitors, specific kinetic data for this compound against the enzymes discussed below were not available in the consulted research.
Interactions with Specific Enzyme Classes
The potential for this compound to interact with various enzymes is dictated by the enzyme's substrate specificity and the peptide's sequence and structure.
Prolyl 4-Hydroxylase Inhibition
Prolyl 4-hydroxylases (P4Hs) are enzymes that hydroxylate proline residues in specific sequences, most commonly X-Pro-Gly. This post-translational modification is critical for the stability of collagen. Peptides can act as inhibitors of P4H if they bind to the active site without being hydroxylated. However, specific studies detailing the inhibitory or substrate activity of this compound on prolyl 4-hydroxylase were not found in the performed search.
Alpha-Thrombin Inhibition
Alpha-thrombin is a key serine protease in the blood coagulation cascade with high substrate specificity, preferentially cleaving after arginine residues. However, the active site cleft has subsites that bind to other residues of the substrate or inhibitor. The presence of a D-phenylalanine residue in inhibitors can confer specificity and potency against thrombin. Despite this, specific research data on the inhibition of alpha-thrombin by this compound is not detailed in the available search results.
Carbonic Anhydrase Inhibitory Properties
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the hydration of carbon dioxide. Inhibition of CAs has various therapeutic applications. While various amino acid and peptide-based compounds have been investigated as CA inhibitors, the search results did not yield specific information regarding the inhibitory properties of this compound against any carbonic anhydrase isoform.
Tissue Transglutaminase Acylation and Binding Studies
Tissue transglutaminase (TG2) is a calcium-dependent enzyme that catalyzes the formation of an isopeptide bond between glutamine and lysine (B10760008) residues in proteins. It can also be acylated by substrate analogs. The specificity of TG2 is complex and involves recognition of the peptide sequence surrounding the reactive glutamine. Detailed studies on the acylation or binding of this compound to tissue transglutaminase were not found in the conducted search.
Chymotrypsin-like Serine Protease Activity Modulation
This compound is recognized as a modulator of protease activity, primarily investigated for its inhibitory functions. Chymotrypsin-like serine proteases are a class of enzymes characterized by a catalytic triad (B1167595) (Ser-His-Asp) in their active site and a preference for cleaving peptide bonds adjacent to large, hydrophobic amino acid residues such as phenylalanine (Phe), tyrosine (Tyr), or leucine (B10760876) (Leu). frontierspartnerships.org The sequence of this compound, containing two consecutive phenylalanine residues, makes it a suitable candidate for interaction with the S1 and S2 substrate-binding pockets of these enzymes.
Research on analogous oligopeptides suggests that such compounds can act as competitive inhibitors. frontierspartnerships.org The D-phenylalanine at the P2 position introduces a stereochemical variation that can influence binding affinity and resistance to cleavage compared to peptides containing only L-amino acids. While its primary documented role is in virology, its structural characteristics suggest it likely acts as a competitive inhibitor for chymotrypsin-like proteases by occupying the active site, thereby preventing the binding and processing of natural substrates.
General Enzyme Specificity and Modulation of Molecular Targets
The most prominent and well-documented application of this compound is as a potent fusion inhibitory peptide (FIP). targetmol.commedchemexpress.commedchemexpress.com It is specifically known to inhibit the replication of certain viruses, such as the measles virus, by blocking the membrane-fusing activity of viral glycoproteins. frontierspartnerships.orgnih.gov This inhibitory action prevents the virus from entering host cells and spreading to adjacent cells. nih.govnih.gov
Studies have demonstrated its effectiveness in blocking virus-induced cell fusion, a critical step in the lifecycle of enveloped viruses. frontierspartnerships.org The peptide is believed to mimic the N-terminal region of the viral F1 fusion polypeptide, thereby interfering with the conformational changes required for membrane fusion. frontierspartnerships.org Research on its inhibitory properties revealed that the D-Phe configuration is crucial for its high potency. One study reported that this compound, with an IC50 of 0.2 µM for inhibiting measles virus fusion, is 240 times more effective than its N-Cbz-L-Phe-L-Phe counterpart (IC50 of 42 µM). frontierspartnerships.org This highlights a high degree of specificity for its viral molecular target.
Table 1: Inhibitory Activity of this compound
| Target Process | Test System | Inhibitor | IC50 |
|---|---|---|---|
| Viral Fusion | Measles Virus | This compound | 0.2 µM frontierspartnerships.org |
| Viral Fusion | Measles Virus | N-Cbz-L-Phe-L-Phe | 42 µM frontierspartnerships.org |
Influence of the Cbz Group on Enzyme Recognition and Binding
The N-terminal benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group in peptide synthesis. Beyond this synthetic utility, its chemical properties significantly influence the peptide's biological interactions. The Cbz group is aromatic and hydrophobic, features that enhance the binding of the peptide to enzyme active sites, particularly those with hydrophobic pockets.
Computational Approaches to Enzyme-Ligand Interactions
While specific molecular docking studies for this compound with chymotrypsin (B1334515) or viral glycoproteins are not extensively detailed in the available literature, the methodology is a cornerstone for studying such interactions. nih.gov Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov
A typical docking study of this compound would involve:
Obtaining the three-dimensional crystal structures of a target enzyme, such as chymotrypsin or a viral fusion protein.
Computationally generating the 3D structure of the this compound peptide.
Using a docking algorithm to place the peptide into the active site or binding pocket of the protein, exploring various possible conformations and orientations.
Scoring the different poses based on calculated binding free energies to identify the most stable and likely binding mode. nih.gov
Such studies would aim to visualize how the two phenylalanine residues and the Cbz group fit into the hydrophobic pockets of the enzyme, providing a structural rationale for the peptide's inhibitory activity.
Computational simulations are indispensable for elucidating the detailed mechanisms of enzyme inhibition at an atomic level. nih.gov Following molecular docking, techniques like molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the enzyme-inhibitor complex over time.
For this compound, these computational approaches would help to:
Identify Key Interactions: Pinpoint the specific amino acid residues in the target protein that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the peptide. nih.gov
Analyze Conformational Changes: Determine if the binding of the peptide induces conformational changes in the enzyme, which is a key aspect of the "induced-fit" model of ligand binding.
Explain Specificity: By comparing the docking of the D-Phe variant with an all-L-Phe variant, researchers could explain the structural basis for the observed 240-fold difference in inhibitory potency against viral fusion. frontierspartnerships.org The D-amino acid may allow for an optimal, low-energy conformation within the binding site that is not possible for the L-amino acid counterpart.
These computational tools provide a theoretical framework to complement experimental kinetic data, offering a deeper understanding of the structural and energetic factors that govern the peptide's function as an enzyme modulator and viral inhibitor.
Table 2: Compound Names
| Abbreviation/Trivial Name | Full Chemical Name |
|---|---|
| This compound | N-Carbobenzoxy-D-phenylalanyl-L-phenylalanyl-glycine |
| FIP | Fusion Inhibitory Peptide |
Advanced Research Perspectives and Future Directions for N Cbz D Phe Phe Gly Systems
N-Cbz-D-Phe-Phe-Gly as a Design Motif for Advanced Materials
The inherent ability of peptide sequences to self-assemble into ordered nanostructures provides a powerful platform for the bottom-up fabrication of advanced materials. The this compound sequence is particularly rich in features that drive such assembly, including the potential for hydrogen bonding, hydrophobic interactions, and π-π stacking, positioning it as a prime candidate for materials design.
Engineering of Bio-Inspired Supramolecular Systems
The self-assembly of peptides is a cornerstone of creating bio-inspired materials, and aromatic groups are known to be key drivers of this process. nih.gov The this compound molecule contains three aromatic moieties: the benzyl (B1604629) group of the Cbz protector and the two phenyl side chains of the phenylalanine residues. These groups can facilitate π-π stacking interactions, which, in concert with hydrogen bonding along the peptide backbone, can lead to the spontaneous formation of well-ordered, one-dimensional supramolecular structures like nanofibers and nanoribbons. nih.gov These initial assemblies can further entangle to form three-dimensional networks, trapping large amounts of solvent to create hydrogels. nih.govmdpi.com
The stereochemistry of the peptide backbone plays a critical role in defining the morphology of the resulting supramolecular structures. The inclusion of a D-amino acid (D-Phe) in the this compound sequence introduces heterochirality, which is known to have a major impact on the self-assembly propensities of peptides, often restricting the structural diversity compared to their homochiral counterparts. upc.edu This controlled alteration in molecular geometry can be harnessed to direct the self-organization process towards specific, desired nanostructures. Research in this area focuses on understanding how the interplay between the Cbz capping group, the D-Phe-L-Phe sequence, and environmental factors (like pH and solvent) can be used to engineer novel supramolecular systems with tailored properties. upc.edunih.gov
Development of Peptide-Based Sensors and Responsive Materials
Peptide-based hydrogels are increasingly recognized as "smart" materials due to their ability to undergo structural changes in response to external stimuli such as pH, temperature, or the presence of specific analytes. mdpi.comrsc.orgnih.gov This responsiveness makes them excellent candidates for the development of advanced sensors and dynamic materials. The this compound sequence can be engineered into such systems. For example, the terminal carboxylic acid of the glycine (B1666218) residue provides a pH-sensitive handle; changes in pH can alter its protonation state, modifying the electrostatic interactions and potentially triggering a sol-gel phase transition. nih.gov
Furthermore, the peptide scaffold can be functionalized to create highly specific sensors. By analogy with other peptide systems, the this compound motif could be modified with fluorescent probes or other signaling molecules to detect specific ions, biomolecules, or changes in the cellular environment. mdpi.com For instance, research has shown that attaching a benzothiazole (B30560) group to a Boc-Phe-Phe dipeptide results in a derivative with significantly enhanced fluorescence, suitable for creating probes and sensors. mdpi.com Similarly, the this compound structure could serve as a recognition element in an electrochemical sensor, where binding of a target analyte to the peptide would induce a conformational change and a measurable electrical signal. nih.gov The inherent self-assembly of the peptide can create a high-density, ordered interface, enhancing sensor sensitivity and performance.
Applications in Environmental Remediation (e.g., Dye Removal)
The removal of pollutants like organic dyes and heavy metals from wastewater is a critical environmental challenge. mdpi.comnih.gov Hydrogels derived from self-assembling peptides have emerged as promising, environmentally friendly adsorbents for this purpose. mdpi.comoup.com The porous, water-filled network of a hydrogel is ideal for trapping pollutants. oup.com A hydrogel formed from this compound would be particularly well-suited for this application due to its structural features.
The three aromatic rings in the molecule can engage in strong π-π stacking interactions with aromatic dye molecules, while the peptide backbone and terminal carboxyl group can participate in hydrogen bonding and electrostatic interactions. mdpi.comoup.com These weak, non-covalent interactions are key to the efficient adsorption of dyes from aqueous solutions. oup.comoup.com Studies on other peptide-based hydrogels have demonstrated high adsorption capacities for various dyes, which can often be removed from the hydrogel, allowing for its regeneration and reuse. acs.org The performance of these materials is influenced by factors such as pH and the initial concentration of the pollutant. mdpi.comnih.gov
| Peptide System | Target Pollutant | Adsorption Mechanism | Key Findings | Reference |
|---|---|---|---|---|
| Pyrene-tetrapeptide conjugate | Methylene Blue (MB) | Electrostatic interactions, dimerization on hydrogel surface | Efficiently removed cationic and zwitterionic dyes. Adsorption of MB is affected by the mass ratio of adsorbent to hydrogel. | mdpi.comnih.gov |
| Myristyl-dipeptide amphiphile | Various organic dyes | Not specified | Xerogel efficiently traps various toxic organic dyes from wastewater. | acs.org |
| Photocrosslinked Fmoc-FFGGGY | Six different organic dyes | Weak interactions (e.g., π-π stacking), electrostatic interactions | High adsorption capacity. Slight structural differences in dyes dramatically influence adsorption. | oup.com |
Fabrication of Electrically Conducting Devices
While peptides are generally considered electrical insulators, there is growing interest in designing peptide-based materials with conductive properties for applications in bioelectronics. uq.edu.au A key strategy for achieving this is the incorporation of aromatic amino acids, such as phenylalanine (Phe), into the peptide sequence. swan.ac.ukresearchgate.net When these peptides self-assemble into ordered structures like nanowires or fibers, the aromatic side chains can align and create pathways for electron transport through π-π stacking, a mechanism known as charge hopping or delocalization. swan.ac.ukacs.org
The this compound tripeptide, with its high density of aromatic groups, is a promising candidate for this "bottom-up" fabrication of conductive biomaterials. Self-assembly could lead to the formation of nanowires where the Cbz and Phe groups form closely packed, ordered arrays. Research has shown that peptides containing Phe residues can form fibrillar assemblies with measurable conductivity, and that increasing the aromatic content can enhance these properties. uq.edu.auacs.orgnih.gov The conductivity of such biomaterials is still lower than that of microbial nanowires that inspire this research, but systematic design and characterization are paving the way for functional bio-inspired electronic devices. acs.org
| Peptide Design | Key Aromatic Residue(s) | Assembly Structure | Conductivity Findings | Reference |
|---|---|---|---|---|
| De novo designed α-helical peptides | Phenylalanine (Phe) | Gels / Fiber films | Aromatic residues contribute to peptide gel conductivity. Fiber films on IDAs showed high conductivity (~1 S/cm). | acs.org |
| W6 (21-mer peptide) | Tryptophan (Trp) | Fibrillar structure | Showed the highest conductivity improvement over non-aromatic control. Trp improves conductivity more than Phe. | uq.edu.au |
| F4W2 (21-mer peptide) | Phe, Trp | Fibrillar structure | Showed improved conductivity over non-aromatic control. | uq.edu.au |
| α,β-peptide with 2-F-Phe | Fluorinated Phenylalanine | Supramolecular rope | Aromatic groups are close, conferring good electron conduction properties. | mdpi.com |
| PEDOT:PSS film doped with Phe | Phenylalanine (Phe) | Film | Addition of Phe enhanced conductivity by ~230 times by promoting growth of conductive domains. | nih.gov |
Methodological Advancements in Peptide Chemistry Utilizing this compound Principles
The synthesis of peptides is a foundational technology in biochemistry and materials science. The principles underlying the protection and deprotection of functional groups, exemplified by the Cbz group in this compound, continue to be an area of active research and innovation.
Innovations in Protecting Group Strategies and Deprotection Techniques
The carboxybenzyl (Cbz or Z) group is one of the most established N-terminal protecting groups in peptide synthesis. rsc.org Its removal, or deprotection, is a critical step that has seen significant methodological innovation aimed at improving efficiency, yield, and compatibility with sensitive functional groups.
The classical deprotection method is catalytic hydrogenation, typically using a palladium-on-carbon (Pd/C) catalyst with hydrogen gas. researchgate.net While effective, this method can be cumbersome and may not be suitable for peptides containing other reducible groups. Innovations have focused on alternative hydrogen sources and milder conditions. For example, tandem deprotection/coupling reactions have been developed that can be performed in water, a green solvent, using in-situ hydrogen generation. researchgate.netresearchgate.net
A major area of advancement is the development of non-hydrogenolytic cleavage methods. These often rely on Lewis acids or other chemical reagents that offer different selectivity. For instance, reagent systems based on trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or trimethylsilyl bromide (TMSBr) in trifluoroacetic acid (TFA) have been developed for the efficient removal of protecting groups under acidic conditions. nih.gov Recently, a combination of aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been reported as a convenient and cost-effective method for N-Cbz deprotection that shows good functional group tolerance. mdpi.com Biocatalysis offers a "green" alternative, with enzymes such as Cbz-ase being explored for the highly selective, enzymatic hydrolysis of the Cbz group under mild conditions. rsc.org
These innovations are crucial for the concept of orthogonal protection in complex peptide synthesis. jocpr.comiris-biotech.de Orthogonality refers to the use of multiple protecting groups in a single molecule that can be removed selectively under different, non-interfering conditions. jocpr.comnih.gov The Cbz group is stable to the basic conditions used to remove the Fmoc group and the mild acidic conditions used to remove some side-chain protecting groups (like Mtt), making it a key component in multi-step synthetic strategies for complex or modified peptides. iris-biotech.deresearchgate.net The development of new, highly selective deprotection methods for Cbz enhances its utility in these sophisticated orthogonal schemes. iris-biotech.de
| Method | Reagents | Key Advantages | Reference |
|---|---|---|---|
| Catalytic Hydrogenation (Tandem) | 10% Pd/C, H₂ (or H₂ source) | Can be performed in "green" solvents like water; enables one-pot deprotection/coupling sequences. | researchgate.net |
| Lewis Acid Cleavage (TMS-based) | 1 M TMSOTf or TMSBr in TFA with scavengers | Efficient and practical for complex peptides, avoids harsh acids like HF. | nih.gov |
| Lewis Acid Cleavage (Al-based) | AlCl₃ in HFIP | Cost-effective, good functional group tolerance, room temperature reaction. | mdpi.com |
| Biocatalytic Cleavage | Cbz-ase (amidohydrolase) | Highly selective, mild aqueous conditions, "green" chemistry approach. | rsc.org |
| Reductive Cleavage (iNoc alternative) | Zn dust or 5% Pd/C (for iNoc group) | iNoc group is an alternative to Cbz that is stable to acid but removable under mild reduction. | iris-biotech.de |
Integration of Synthetic Chemistry with Advanced Characterization and Computational Methods
The investigation of this compound systems is fundamentally reliant on a multidisciplinary approach that merges sophisticated synthetic strategies with high-resolution characterization techniques and powerful computational modeling. This integration allows for a comprehensive understanding, from the molecular design to the final supramolecular architecture and its emergent properties.
The synthesis of this compound, a protected tripeptide, is typically achieved through established methods of peptide chemistry, such as solid-phase or solution-phase synthesis. These methods involve the sequential coupling of the constituent amino acids (D-phenylalanine, L-phenylalanine, and glycine) while utilizing protecting groups like the N-terminal carboxybenzyl (Cbz) group to ensure regioselectivity and prevent unwanted side reactions. The precise control offered by synthetic chemistry is paramount for creating derivatives, allowing researchers to systematically modify the peptide backbone or side chains to probe specific structure-property relationships.
Once synthesized, a suite of advanced characterization techniques is employed to verify the molecular structure and investigate its self-assembly behavior. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the chemical identity and purity of the compound. To study the resulting supramolecular structures, researchers utilize microscopy and spectroscopy methods. Scanning Electron Microscopy (SEM) provides high-resolution images of the morphology of self-assembled structures, revealing forms such as nanospheres, nanobelts, or nanofibers. nih.gov Attenuated Total Reflection Fourier Transform Infrared spectroscopy (ATR-FTIR) can elucidate the presence of secondary structures, like β-sheets, which are common in self-assembling peptides and are stabilized by intermolecular hydrogen bonding. researchgate.net
Computational methods provide an indispensable bridge between molecular design and macroscopic properties. nih.gov Molecular dynamics (MD) simulations can model the self-assembly process at an atomistic level, offering insights into the specific intermolecular interactions—such as π-π stacking, hydrogen bonding, and hydrophobic associations—that drive the organization of this compound molecules into larger structures. mdpi.com Density Functional Theory (DFT) calculations can be used to understand the electronic properties and frontier molecular orbitals of the peptide, which are crucial for predicting its optical and electronic behavior. nih.govresearchgate.net This synergy between synthesis, characterization, and computation enables a feedback loop where computational predictions can guide synthetic efforts, and experimental results can validate and refine computational models. manchester.ac.uk
| Technique | Type | Information Obtained |
|---|---|---|
| Peptide Synthesis (Solid/Solution Phase) | Synthetic | Precise creation of the this compound molecule and its analogues. |
| Nuclear Magnetic Resonance (NMR) | Characterization | Confirmation of molecular structure, purity, and insights into peptide conformation in solution. researchgate.netnih.gov |
| Mass Spectrometry (MS) | Characterization | Verification of molecular weight and chemical formula. nih.gov |
| Scanning Electron Microscopy (SEM) | Characterization | Visualization of the morphology and dimensions of self-assembled supramolecular structures. nih.gov |
| ATR-FTIR Spectroscopy | Characterization | Identification of secondary structures (e.g., β-sheets) through analysis of vibrational modes like amide bonds. researchgate.net |
| Circular Dichroism (CD) Spectroscopy | Characterization | Determination of chiral organization and handedness of supramolecular assemblies. researchgate.net |
| Molecular Dynamics (MD) Simulations | Computational | Modeling of the self-assembly process and identification of key intermolecular interactions. mdpi.comresearchgate.net |
| Density Functional Theory (DFT) | Computational | Calculation of electronic structure, molecular orbitals, and prediction of reactivity and optical properties. nih.govresearchgate.net |
Fundamental Contributions to Understanding Peptide Self-Organization
The study of this compound and related peptide systems provides profound insights into the fundamental principles of molecular self-assembly. This process involves the spontaneous organization of molecules into stable, well-defined supramolecular structures driven by a combination of non-covalent interactions. nih.gov The Phe-Phe motif is a well-established and powerful building block for driving molecular self-assembly into various nanostructures. nih.govresearchgate.net The aromatic richness of the this compound molecule, stemming from the Cbz protecting group and the two phenylalanine residues, makes π-π stacking a dominant driving force for its assembly. nih.gov Concurrently, the peptide backbone facilitates the formation of directional hydrogen bonds, leading to the creation of ordered arrangements like β-sheets, which are a hallmark of many self-assembling peptide systems. nih.gov
| Interaction Type | Description | Relevance to this compound |
|---|---|---|
| π-π Stacking | Attractive, non-covalent interaction between aromatic rings. | Occurs between the phenyl rings of the Cbz group and the two Phe residues, promoting molecular stacking. nih.gov |
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Forms between the N-H (donor) and C=O (acceptor) groups of the peptide backbone, stabilizing secondary structures like β-sheets. nih.gov |
| Hydrophobic Interactions | The tendency of nonpolar molecules or groups to aggregate in an aqueous solution and exclude water molecules. | The nonpolar Cbz and Phe groups drive aggregation to minimize contact with polar solvents. nih.gov |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall stability of the assembled structure through close molecular packing. |
Insights into Chirality-Directed Assembly and Supramolecular Handedness
Research on analogous dipeptides and lipopeptides has demonstrated that the chirality of the amino acid residue can dictate the twisting direction of self-assembled nanoribbons or fibers. nih.gov For instance, studies have shown that the handedness of twisted nanoribbons can be controlled by the chirality of the phenylalanine residue within the peptide sequence. researchgate.netnih.gov This phenomenon arises because the specific stereochemistry of the amino acid predetermines the most energetically favorable packing arrangement, including the tilt and rotation of molecules relative to one another. This molecular-level bias is then amplified through cooperative non-covalent interactions, resulting in a distinct left- or right-handed twist in the final supramolecular structure. The handedness of these assemblies can be experimentally confirmed using techniques like Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light. researchgate.net
Exploration of Structure-Function Relationships at the Supramolecular Level
The self-assembly of this compound leads to the formation of diverse nanostructures, and the specific morphology of these structures is intrinsically linked to their function. The ability to control the morphology by altering assembly conditions (e.g., solvent composition, temperature, pH) allows for the exploration of structure-function relationships at the supramolecular level. nih.gov
For example, peptides based on the Phe-Phe motif can self-assemble into a variety of well-ordered structures, including nanotubes, nanowires, nanospheres, and hydrogels. nih.govnih.gov Each of these morphologies possesses distinct physical and chemical properties. Nanotubular structures could be explored for applications in molecular transport or as templates for creating inorganic nanotubes. rsc.org Fibrillar networks that form hydrogels can be investigated as scaffolds for tissue engineering or as matrices for controlled drug release. researchgate.net The specific arrangement of the aromatic groups within the assembly can also give rise to interesting optical and electronic properties. nih.gov By systematically studying how synthetic modifications to the this compound molecule affect its self-assembly pathway and final morphology, researchers can gain fundamental knowledge on how to design peptides that assemble into predictable structures with desired functionalities. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
